
1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,5-dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as GBR 12909 and has been the subject of extensive scientific research due to its potential application in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves its high affinity for the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine in the brain, and by inhibiting its activity, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved neurological function. This mechanism of action has been well-established in the literature and has been the subject of many scientific studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the brain, leading to improved neurological function. It has also been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory processes. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied in the literature, making it a reliable compound for scientific research. Additionally, it has a high affinity for the dopamine transporter and has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying neurological function. However, one limitation of using this compound in lab experiments is that it has potential side effects that may need to be taken into consideration.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of research is the development of novel compounds that have similar or improved properties compared to GBR 12909. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established in the literature and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to increased dopamine signaling and improved neurological function.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-15(17-3)13(2)9-14(12)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCIBOXVIVYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
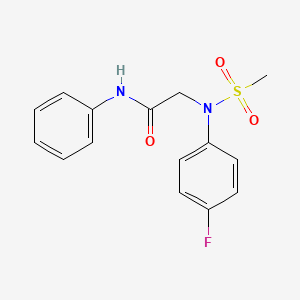
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
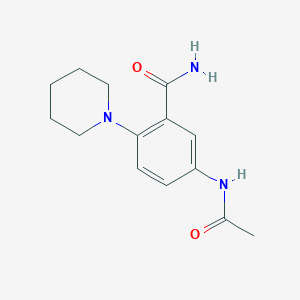
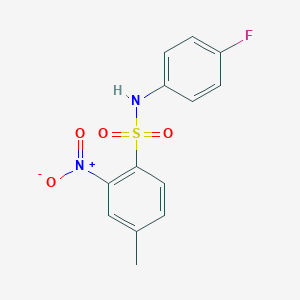
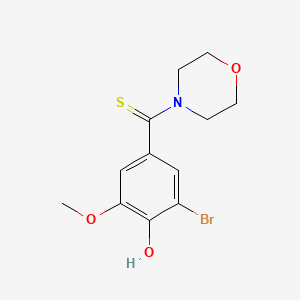
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
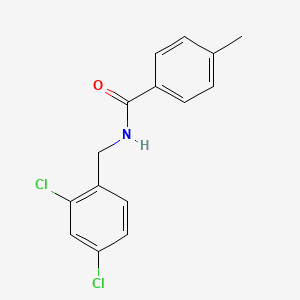
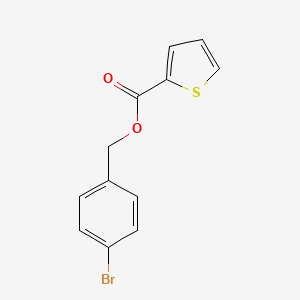
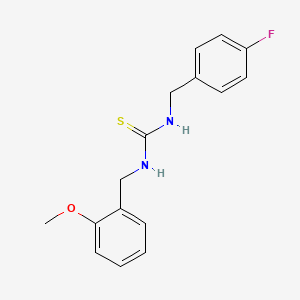
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)